molecular formula C28H27ClN4O5S B5245169 N-[3-(4-chlorophenyl)-5-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-4-oxo-2-thioxoimidazolidin-1-yl]benzamide

N-[3-(4-chlorophenyl)-5-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-4-oxo-2-thioxoimidazolidin-1-yl]benzamide

Cat. No.: B5245169
M. Wt: 567.1 g/mol
InChI Key: QNURWTXGWCKTFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(4-chlorophenyl)-5-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-4-oxo-2-thioxoimidazolidin-1-yl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chlorophenyl group, a dimethoxyphenyl group, and a thioxoimidazolidinone core, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-chlorophenyl)-5-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-4-oxo-2-thioxoimidazolidin-1-yl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Nucleophilic substitution: reactions to introduce the chlorophenyl group.

    Amidation: reactions to form the benzamide linkage.

    Cyclization: reactions to create the thioxoimidazolidinone core.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-chlorophenyl)-5-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-4-oxo-2-thioxoimidazolidin-1-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.

    Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogens, nitrating agents.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, hydroxyl derivatives, and substituted aromatic compounds.

Scientific Research Applications

N-[3-(4-chlorophenyl)-5-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-4-oxo-2-thioxoimidazolidin-1-yl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[3-(4-chlorophenyl)-5-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-4-oxo-2-thioxoimidazolidin-1-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(4-bromophenyl)-5-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-4-oxo-2-thioxoimidazolidin-1-yl]benzamide
  • N-[3-(4-fluorophenyl)-5-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-4-oxo-2-thioxoimidazolidin-1-yl]benzamide

Uniqueness

N-[3-(4-chlorophenyl)-5-(2-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2-oxoethyl)-4-oxo-2-thioxoimidazolidin-1-yl]benzamide is unique due to the presence of the chlorophenyl group, which can influence its reactivity and interaction with biological targets. This structural feature distinguishes it from similar compounds with different halogen substitutions.

Properties

IUPAC Name

N-[3-(4-chlorophenyl)-5-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]-4-oxo-2-sulfanylideneimidazolidin-1-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27ClN4O5S/c1-37-23-13-8-18(16-24(23)38-2)14-15-30-25(34)17-22-27(36)32(21-11-9-20(29)10-12-21)28(39)33(22)31-26(35)19-6-4-3-5-7-19/h3-13,16,22H,14-15,17H2,1-2H3,(H,30,34)(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNURWTXGWCKTFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CC2C(=O)N(C(=S)N2NC(=O)C3=CC=CC=C3)C4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

567.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.